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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B560571

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C
infection. To ensure its efficacy and safety, it is crucial to assess its stability under various
environmental conditions. A stability-indicating assay is a validated analytical procedure that
can accurately and precisely measure the active pharmaceutical ingredient (API) in the
presence of its degradation products, impurities, and excipients. This document provides a
comprehensive guide for researchers, scientists, and drug development professionals on
developing and validating a stability-indicating high-performance liquid chromatography (HPLC)
method for Sofosbuvir. The protocol is designed in accordance with the International Council
for Harmonisation (ICH) guidelines.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with
UV detection to separate Sofosbuvir from its potential degradation products. The principle of
this method is based on the differential partitioning of the analyte and its degradants between a
nonpolar stationary phase (C18 column) and a polar mobile phase. By subjecting Sofosbuvir to
forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and
photolytic), the stability-indicating nature of the analytical method can be established. The
method's ability to resolve the parent drug peak from any degradation product peaks
demonstrates its specificity and suitability for stability studies.
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Materials and Reagents

o Sofosbuvir reference standard

o Sofosbuvir tablets (for assay of pharmaceutical dosage form)
e HPLC grade acetonitrile

e HPLC grade methanol

o Analytical reagent grade ortho-phosphoric acid

o Analytical reagent grade sodium hydroxide

e Analytical reagent grade hydrochloric acid

» Analytical reagent grade hydrogen peroxide

High purity water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV-Vis detector is required. The following
chromatographic conditions have been found to be suitable for the analysis of Sofosbuvir.
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Parameter Condition
HPLC System Agilent 1260 Infinity 1l or equivalent
C18 column (e.g., 250 mm x 4.6 mm, 5 pm
Column ) )
particle size)
) Methanol: 0.1% Ortho-phosphoric acid in water
Mobile Phase
(60:40 viv)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 pL
Column Temperature Ambient (25 °C)
Run Time 10 minutes

Experimental Protocols
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 pg/mL): Accurately weigh 100 mg of Sofosbuvir reference
standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the
mobile phase.

Working Standard Solution (100 pg/mL): Pipette 10 mL of the standard stock solution into a
100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Stock Solution (for tablets, 1000 pg/mL): Weigh and powder not fewer than 20
Sofosbuvir tablets. Transfer an amount of powder equivalent to 100 mg of Sofosbuvir into a
100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute
to volume with the mobile phase and mix well. Filter the solution through a 0.45 pm syringe
filter.

Sample Working Solution (100 pg/mL): Pipette 10 mL of the filtered sample stock solution into
a 100 mL volumetric flask and dilute to volume with the mobile phase.
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Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the
method.[1][2] The drug is subjected to stress conditions to induce degradation.

o Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCI. Reflux the
solution at 80°C for 6 hours.[1] After cooling, neutralize the solution with 0.1 N NaOH and
dilute to 10 mL with the mobile phase.

o Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux
the solution at 80°C for 10 hours.[1] After cooling, neutralize the solution with 0.1 N HCI and
dilute to 10 mL with the mobile phase.

o Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H20:. Store
the solution at room temperature for 24 hours.[2] Dilute to 10 mL with the mobile phase.

o Thermal Degradation: Keep the powdered drug in a hot air oven at 105°C for 48 hours. After
exposure, weigh an amount of powder equivalent to 10 mg of Sofosbuvir, dissolve in the
mobile phase, and dilute to 100 mL.

e Photolytic Degradation: Expose the powdered drug to UV light (254 nm) in a photostability
chamber for 24 hours. After exposure, weigh an amount of powder equivalent to 10 mg of
Sofosbuvir, dissolve in the mobile phase, and dilute to 100 mL.

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the
extent of degradation under each stress condition.
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Stress Condition Reagent/Condition  Duration % Degradation
Acid Hydrolysis 0.1 N HCI 6 hours ~23%][1]
Alkaline Hydrolysis 0.1 N NaOH 10 hours ~50%(1]
Oxidative Degradation  30% H20:2 24 hours ~19%][1]
] No significant
Thermal Degradation 105°C 48 hours )
degradation[1]
Photolytic _ No significant
) UV light (254 nm) 24 hours )
Degradation degradation[1]

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is

suitable for its intended purpose. The validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of

components that may be expected to be present. This is demonstrated by the separation of

the Sofosbuvir peak from the degradation product peaks in the forced degradation studies.

o Linearity: The ability of the method to obtain test results that are directly proportional to the

concentration of the analyte. A typical linearity range for Sofosbuvir is 10-60 pg/mL.[3]

e Accuracy: The closeness of the test results obtained by the method to the true value. This is

typically assessed by recovery studies at three different concentration levels (e.g., 80%,

100%, and 120%).

» Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day precision).

 Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a

sample that can be detected and quantified, respectively, with suitable precision and

accuracy.
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e Robustness: A measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters.[4]

Visualization of Workflows and Pathways

To provide a clear visual representation of the experimental processes and degradation
pathways, the following diagrams are generated using the DOT language.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://ajps.journals.ekb.eg/article_12559_d24cf115445764ff39343595802b9f06.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sample and Standard Preparation
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Caption: Experimental workflow for the stability-indicating assay of Sofosbuvir.
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Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and stability-indicating for the
determination of Sofosbuvir in bulk and pharmaceutical dosage forms. The method effectively
separates the parent drug from its degradation products formed under various stress
conditions, making it suitable for routine quality control and stability studies of Sofosbuvir. The
provided protocols and data serve as a detailed guide for researchers to implement and
validate this method in their laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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